3,5-Dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride, commonly referred to as ML218, is a synthetic compound with the molecular formula CHClNO and a molecular weight of 369.33 g/mol. This compound is classified as an organohalogen and carbonyl compound, primarily used in pharmacological research due to its potential therapeutic applications in pain management and neurological disorders, particularly as a calcium channel inhibitor .
The synthesis of 3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide typically involves multi-step organic reactions. Detailed methods may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and purification methods (e.g., chromatography) are typically outlined in synthetic procedures found in patent literature or chemical synthesis texts .
The molecular structure of 3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide consists of a central benzamide core substituted with dichloro groups and a complex bicyclic amine side chain. The stereochemistry is significant due to the presence of multiple chiral centers within the bicyclic structure.
The compound exhibits a predicted boiling point of approximately 455.5 °C and a density of about 1.184 g/cm³. Its solubility profile indicates it is soluble in dimethyl sulfoxide at a concentration of 10 mg/mL .
The chemical reactivity of this compound can be assessed through its interactions with various biological targets, particularly calcium channels. The compound's structure allows for potential reactivity with electrophiles due to the presence of electron-rich aromatic systems.
Technical details regarding specific reactions include:
The mechanism of action for 3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide involves its role as a calcium channel inhibitor. By binding to specific sites on calcium channels in neurons, it alters calcium ion flow, which can lead to reduced excitability and neurotransmitter release.
Studies have indicated that compounds like ML218 may exhibit effects on both voltage-gated and ligand-gated calcium channels, potentially providing therapeutic benefits in conditions characterized by excessive neuronal activity such as epilepsy .
The primary applications of 3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide include:
Further research may expand its use into other therapeutic areas or enhance understanding of its biological mechanisms .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7